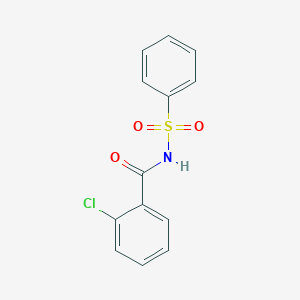

N-2-chlorobenzoyl benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO3S |

|---|---|

Molecular Weight |

295.74 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-2-chlorobenzamide |

InChI |

InChI=1S/C13H10ClNO3S/c14-12-9-5-4-8-11(12)13(16)15-19(17,18)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

DLHIWWYTYARFJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Potential Applications Beyond Medicinal Chemistry

Summary of Key Findings on N-2-chlorobenzoyl Benzenesulfonamide (B165840)

N-2-chlorobenzoyl benzenesulfonamide is a diaryl acylsulfonamide that can be synthesized through established chemical routes. Its crystal structure reveals a twisted conformation with specific dihedral angles between the aromatic rings and the acylsulfonamide linker. nih.gov While specific physicochemical and spectroscopic data are not widely available, the general properties of the acylsulfonamide class suggest it is an acidic, crystalline compound. The primary area of interest for this compound is its potential as an antitumor agent, a property shared by other diaryl acylsulfonamides. nih.gov

Emerging Research Avenues

Future research on this compound could focus on several key areas. A thorough experimental determination of its physicochemical properties and a complete spectroscopic characterization are necessary. Elucidation of its precise mechanism of action as an antitumor agent, including the identification of its molecular target(s), would be a significant advancement. Further synthetic modifications of the molecule could lead to the development of more potent and selective anticancer agents. Exploration of its potential in materials science, for example, as a monomer or an additive in polymer synthesis, represents another promising research direction.

Challenges and Opportunities in Acylsulfonamide Research

A significant challenge in acylsulfonamide research is the often-low reactivity of the sulfonamide nitrogen, which can complicate synthesis. nih.gov However, the development of new synthetic methodologies, including the use of novel catalysts, continues to address this issue. nih.govnih.gov The opportunity in this field lies in the vast chemical space that can be explored by varying the substituents on the acyl and sulfonyl moieties. This allows for the fine-tuning of electronic, steric, and physicochemical properties to optimize biological activity or material characteristics. The continued investigation of acylsulfonamides as bioisosteres for carboxylic acids in drug design also presents a significant opportunity for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Q & A

Q. Table 1: Representative Synthesis Yields

| Compound | Yield (%) | Key Reagents |

|---|---|---|

| 5-Chloro-2-methoxy-N-phenethylbenzamide | 37% | EDC, HOBt, DCM |

| 4-(2-Formamidoethyl)benzenesulfonyl chloride | 62% | EDC, DCM, 0°C |

Basic: What analytical techniques are critical for structural validation of this compound analogues?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positioning and purity. For instance, aromatic protons in 2-chlorobenzoyl groups appear as doublets at δ 7.4–8.1 ppm, while sulfonamide NH resonates near δ 10.2 ppm .

- X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, requiring high-resolution data (>1.0 Å) for accurate disorder modeling .

Advanced: How can researchers design experiments to evaluate the anti-proliferative effects of this compound derivatives in ovarian cancer models?

Methodological Answer:

- Cell Lines : Use OVCAR-8, SKOV3, and Caov-3 cells due to their relevance to high-grade serous ovarian carcinoma .

- Dose-Response Assays : Treat cells with 0.25–8 μM compound for 24–72 hours. Measure viability via MTT assays and calculate IC values.

- Controls : Include 5-fluorouracil as a positive control and DMSO as a vehicle control .

Q. Table 2: IC Values for Ovarian Cancer Cell Lines

| Compound | OVCAR-8 (μM) | SKOV3 (μM) | Caov-3 (μM) |

|---|---|---|---|

| 7c | 0.54 | 3.91 | 2.13 |

Advanced: How should conflicting data on Wnt/β-catenin pathway modulation by benzenesulfonamide derivatives be reconciled?

Methodological Answer:

Discrepancies arise from assay conditions and cell-type specificity. For example:

- In OVCAR-8 cells , compound 7c downregulates β-catenin, TCF4, and Cyclin-D while upregulating GSK3β, suggesting pathway inhibition .

- Contradictory studies may overlook cross-talk with EMT markers (e.g., E-cadherin upregulation). Validate via:

- Western Blotting : Quantify β-catenin and GSK3β protein levels.

- siRNA Knockdown : Confirm pathway specificity by silencing β-catenin .

Advanced: What experimental design is recommended for assessing cardiovascular effects of benzenesulfonamide derivatives?

Methodological Answer:

Use an isolated rat heart model to measure perfusion pressure and coronary resistance:

- Groups : Control (Krebs-Henseleit solution), test compound (0.001 nM), and comparator sulfonamides.

- Parameters : Monitor pressure changes over 30-minute intervals.

Q. Table 3: Perfusion Pressure Effects

| Group | Compound | Effect on Pressure |

|---|---|---|

| II | Benzenesulfonamide | Baseline |

| III | N-2-chlorobenzoyl... | Decreased |

Advanced: How do this compound derivatives influence epithelial-mesenchymal transition (EMT) markers in metastasis studies?

Methodological Answer:

Q. Table 4: Migration Inhibition at 48 Hours

| Concentration (μM) | Migration Rate (%) |

|---|---|

| 0.25 | 76.1 |

| 0.5 | 60.2 |

| 1.0 | 20.3 |

Advanced: What strategies mitigate crystallographic disorder in structural studies of halogenated benzenesulfonamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.